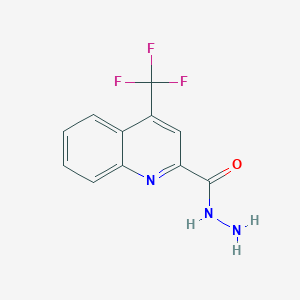

4-(Trifluoromethyl)quinoline-2-carbohydrazide

Description

BenchChem offers high-quality 4-(Trifluoromethyl)quinoline-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)quinoline-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)quinoline-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)7-5-9(10(18)17-15)16-8-4-2-1-3-6(7)8/h1-5H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXUUZNRIABWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697141 | |

| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-57-1 | |

| Record name | 4-(Trifluoromethyl)-2-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)quinoline-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Trifluoromethyl)quinoline-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-(Trifluoromethyl)quinoline-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethylquinoline scaffold is a key pharmacophore in a variety of biologically active molecules, and the carbohydrazide functional group serves as a versatile handle for further molecular elaboration. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule.

Introduction: The Significance of Trifluoromethylquinolines

The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1] The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Quinoline derivatives, on their own, are a well-established class of compounds with a broad spectrum of pharmacological activities.[2] The combination of these two moieties in 4-(trifluoromethyl)quinoline-2-carbohydrazide creates a molecule with considerable potential for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-(Trifluoromethyl)quinoline-2-carbohydrazide, suggests a convergent synthetic strategy. The final hydrazinolysis step to form the carbohydrazide points to a quinoline-2-carboxylic acid or its corresponding ester as the immediate precursor. This key intermediate, 4-(trifluoromethyl)quinoline-2-carboxylic acid, can be constructed through a cyclocondensation reaction, such as the Friedländer annulation, which is a powerful method for the synthesis of quinolines.[3][4][5]

This strategy is advantageous as it allows for the early introduction of the crucial trifluoromethyl group via a readily available starting material, 2-aminobenzotrifluoride. The subsequent steps focus on building the quinoline core and functionalizing the 2-position.

Overall Synthetic Pathway

The proposed synthesis of 4-(Trifluoromethyl)quinoline-2-carbohydrazide is a three-step process commencing from commercially available 2-aminobenzotrifluoride.

Caption: Overall synthetic route to the target compound.

Part 1: Synthesis of 4-(Trifluoromethyl)quinoline-2-carboxylic Acid (Intermediate 1)

The cornerstone of this synthesis is the construction of the quinoline ring system with the desired trifluoromethyl and carboxylic acid functionalities in place. The Friedländer synthesis provides a direct and efficient method for this transformation.[6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

Reaction Mechanism: Friedländer Annulation

The reaction between 2-aminobenzotrifluoride and pyruvic acid proceeds via an acid- or base-catalyzed pathway. The mechanism involves an initial aldol-type condensation followed by a cyclodehydration to form the quinoline ring.

Sources

- 1. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Docking of 4-(Trifluoromethyl)quinoline-2-carbohydrazide

Foreword: The Rationale and Predictive Power of In Silico Docking

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Molecular docking, a cornerstone of computer-aided drug design (CADD), allows us to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This in-depth guide provides a comprehensive, technically-grounded workflow for conducting an in silico docking study of 4-(Trifluoromethyl)quinoline-2-carbohydrazide, a novel compound of interest.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7][8] The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making 4-(Trifluoromethyl)quinoline derivatives particularly compelling candidates for drug development.[9][10] This guide will not only detail the "how" but also the critical "why" behind each step, empowering researchers to apply these principles to their own investigations.

Part 1: Foundational Strategy - Target Selection and Ligand Preparation

The success of any docking study hinges on two fundamental pillars: the selection of a biologically relevant protein target and the accurate preparation of the ligand and protein structures.

Target Identification: An Evidence-Based Approach

Given that no specific target has been experimentally validated for 4-(Trifluoromethyl)quinoline-2-carbohydrazide, we must employ an evidence-based approach to select a plausible protein target. Quinoline derivatives have been successfully docked against a variety of targets, including:

-

Viral Proteins: Such as the Tobacco Mosaic Virus coat protein and HIV reverse transcriptase.[5][11][12]

-

Bacterial Enzymes: Dihydrofolate reductase (DHFR) is a known target for antibacterial quinoline compounds.[13]

-

Cancer-Related Kinases: c-Met kinase has been a target for quinoline derivatives with antitumor activity.[14][15]

For the purpose of this guide, we will proceed with c-Met kinase as our exemplary target, given the established anticancer potential of quinoline scaffolds. The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules.[4] A suitable crystal structure of c-Met kinase, preferably co-crystallized with a ligand, should be selected.

Ligand Preparation: From 2D Structure to 3D Conformer

The ligand, 4-(Trifluoromethyl)quinoline-2-carbohydrazide, must be accurately prepared for docking. This involves converting the 2D chemical structure into a 3D conformation and assigning appropriate chemical properties.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 4-(Trifluoromethyl)quinoline-2-carbohydrazide using chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Conversion and Energy Minimization: Convert the 2D structure into a 3D model. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[16] This step is crucial as the initial 3D geometry can significantly impact the docking outcome.

-

Charge Assignment and Torsion Definition: Assign partial charges to the atoms (e.g., Gasteiger charges). Define the rotatable bonds, which the docking software will manipulate to explore different conformations within the binding site.[17]

-

File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.[17]

Receptor Preparation: Ensuring a Clean and Validated Binding Site

The chosen protein structure from the PDB must be carefully prepared to remove any extraneous molecules and to be correctly formatted for the docking software.

Experimental Protocol: Receptor Preparation

-

PDB File Acquisition: Download the desired c-Met kinase structure from the Protein Data Bank (e.g., PDB ID: 2WGJ).

-

Structural Cleaning: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file. The presence of these molecules can interfere with the docking process.

-

Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge and Atom Type Assignment: Assign appropriate charges (e.g., Kollman charges) and atom types to the protein.[17]

-

File Format Conversion: Save the prepared receptor in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).

Part 2: The Docking Simulation - Predicting the Binding Interaction

With the ligand and receptor prepared, the next step is to perform the molecular docking simulation. This process involves defining the binding site and running the docking algorithm to predict the binding pose and affinity.

Defining the Binding Site: The Grid Box

The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box" that encompasses the active site.

Methodology: Grid Box Generation

-

If a co-crystallized ligand is present in the original PDB structure: Center the grid box on the coordinates of the co-crystallized ligand. This ensures that the docking search is focused on a known binding pocket.

-

If no co-crystallized ligand is available: Identify the putative binding site through literature analysis or by using binding site prediction servers.

The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements, but not so large as to unnecessarily increase the search space and computational time.

Docking with AutoDock Vina: A Validated Approach

AutoDock Vina is a widely used and well-validated open-source program for molecular docking. It employs a sophisticated gradient optimization method in its search algorithm.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.

-

Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

-

Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Part 3: Post-Docking Analysis - From Data to Insights

The output of a docking simulation is a set of predicted binding poses and their associated scores. A thorough analysis of these results is critical to extract meaningful biological insights.

Interpreting Binding Affinity and Pose Selection

The binding affinity score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity. The top-ranked pose (the one with the most negative score) is typically the focus of further analysis.

Visualization and Interaction Analysis

Visualization of the ligand-protein complex is essential to understand the specific molecular interactions that stabilize the binding.

Methodology: Interaction Analysis

-

Visualization Software: Use molecular visualization software such as PyMOL or Chimera to load the prepared receptor and the docked ligand pose.

-

Interaction Identification: Analyze the binding pose to identify key interactions, including:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Important for overall binding stability.

-

Pi-Stacking and Cation-Pi Interactions: Often observed with aromatic systems like the quinoline ring.

-

The quinoline nitrogen, the carbohydrazide moiety, and the trifluoromethyl group of the ligand are all potential sites for significant interactions within the c-Met kinase active site.[14]

Visualization of the Docking Workflow

Caption: A high-level overview of the in silico docking workflow.

Data Presentation: A Hypothetical Docking Result

To illustrate the output of a docking study, the following table summarizes hypothetical results for 4-(Trifluoromethyl)quinoline-2-carbohydrazide docked against c-Met kinase.

| Parameter | Value |

| PDB ID of Receptor | 2WGJ |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | MET1160, ASP1222, TYR1230 |

| Types of Interactions | Hydrogen bond with MET1160, Hydrophobic interactions with TYR1230, Pi-stacking with PHE1223 |

Conclusion and Future Directions

This guide has outlined a comprehensive and technically robust workflow for the in silico docking of 4-(Trifluoromethyl)quinoline-2-carbohydrazide against the c-Met kinase receptor. The principles and protocols described herein are broadly applicable to other ligand-receptor systems.

It is crucial to remember that molecular docking is a predictive tool. The results should be interpreted with an understanding of the inherent approximations in the scoring functions and algorithms. The insights gained from this in silico study provide a strong foundation for further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the biological activity of this promising compound.

References

-

Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. [Link]

-

Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC. NIH. [Link]

-

Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

-

Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Bentham Science. [Link]

-

Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Publishing. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery - PMC. PubMed Central. [Link]

-

Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. Molecular & Cellular Proteomics. [Link]

-

Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

-

Quinine - Wikipedia. [Link]

-

(PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. PubMed Central. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. PubMed. [Link]

-

Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR. [Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]

-

How are target proteins identified for drug discovery? - Patsnap Synapse. [Link]

-

Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

-

Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]

-

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C10H5F4NO | CID 2737339. PubChem. [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

-

Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ossila.com [ossila.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

Methodological & Application

Application Note & Protocol: Antimicrobial Susceptibility Testing of Novel Quinolone Derivatives

Introduction

Quinolone antibiotics are a critical class of bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2][3][4] The rise of antimicrobial resistance necessitates the development of novel quinoline derivatives to circumvent existing resistance mechanisms.[1][3] This application note provides a comprehensive guide for researchers and drug development professionals on establishing a robust antimicrobial assay protocol to evaluate these new chemical entities.

This document is structured to provide not just a set of instructions, but a framework for generating reliable and reproducible data. By integrating principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the protocols herein are designed to be self-validating, ensuring the highest level of scientific integrity.[5][6]

Foundational Principles: Selecting the Right Assay

The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that inhibits the growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that kills it (Minimum Bactericidal Concentration or MBC).

-

Broth Microdilution: This is the gold-standard, quantitative method for determining the MIC of an antimicrobial agent.[5][7] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. Its adaptability for 96-well microtiter plates makes it suitable for higher throughput screening.

-

Agar Disk Diffusion: A qualitative method where a disk impregnated with the test compound is placed on an agar plate inoculated with a bacterium. The size of the zone of growth inhibition around the disk provides a measure of the compound's activity.

-

Minimum Bactericidal Concentration (MBC): This assay is a crucial follow-up to the MIC test. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[8][9]

This guide will focus on the Broth Microdilution method for MIC determination, followed by the protocol for determining the MBC .

Experimental Workflow Overview

A successful antimicrobial assay follows a logical progression from preparation to data analysis. Each stage must be meticulously executed to ensure the validity of the final results.

Figure 1: High-level workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines, which provide a standardized framework for conducting antimicrobial susceptibility tests.[5]

Materials and Reagents

-

Novel quinoline derivative

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213)[10][11][12]

-

0.5 McFarland turbidity standard

-

Sterile 0.85% saline

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology

Step 1: Preparation of Quinolone Stock Solution

-

Accurately weigh the quinoline derivative and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Expertise & Experience: Many novel organic compounds, including quinoline derivatives, have poor aqueous solubility. DMSO is a common solvent, but its final concentration in the assay should not exceed 1-2% as it can have intrinsic antimicrobial effects at higher concentrations.[13][14][15] A solvent control must always be included in the assay to ensure the observed antimicrobial activity is not an artifact of the solvent.[13]

Step 2: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 3: Serial Dilution in the 96-Well Plate

-

Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a working solution of the quinolone derivative at four times the desired final starting concentration.

-

Add 100 µL of this working solution to well 1.

-

Add 50 µL of CAMHB to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

Figure 2: Serial dilution and inoculation workflow.

Step 4: Inoculation and Incubation

-

Add 50 µL of the prepared bacterial inoculum (from Step 2.4) to wells 1 through 11. The final volume in these wells will be 100 µL.

-

The sterility control (well 12) should receive 50 µL of sterile CAMHB instead of the inoculum.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.[7]

Step 5: MIC Determination

-

Following incubation, visually inspect the plate. The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[7]

-

The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation: Example MIC Values

| Compound ID | Organism | MIC (µg/mL) |

| QN-Derivative-1 | S. aureus ATCC 29213 | 4 |

| QN-Derivative-1 | E. coli ATCC 25922 | 8 |

| QN-Derivative-2 | S. aureus ATCC 29213 | 16 |

| QN-Derivative-2 | E. coli ATCC 25922 | >128 |

| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.25 |

| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 |

Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the clear wells of the MIC plate onto drug-free agar.

Methodology

-

From the MIC plate, select the well corresponding to the MIC and the wells with higher concentrations of the quinolone derivative.

-

Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto a Mueller-Hinton Agar (MHA) plate.

-

Spread the aliquot over a section of the plate.

-

Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, corresponding to a 99.9% kill rate.[8][16]

Trustworthiness and Quality Control

The reliability of your results depends on a stringent quality control system.

-

Reference Strains: Always include well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), in every assay.[10][11][12] The MIC values for control antibiotics against these strains should fall within the published acceptable ranges provided by CLSI or EUCAST.[17][18][19] This validates the entire testing procedure.

-

Controls: The inclusion of growth and sterility controls in every plate is mandatory to ensure that the media supports growth and that there is no contamination.

-

Data Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. A larger ratio suggests bacteriostatic activity.

References

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

-

EUCAST. (2021). Clinical Breakpoint Tables. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1159-1199. [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Fallon, J. T., et al. (2021). Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. Journal of Clinical Microbiology, 59(11), e00949-21. [Link]

-

ResearchGate. (n.d.). DMSO solvent concentrations and experimental controls reported in articles testing natural or synthetic extracts/compounds for antibiofilm activity in vitro. [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. [Link]

-

ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

-

Lee, Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(1), 61-67. [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1961-1964. [Link]

-

EUCAST. (n.d.). EUCAST - Home. [Link]

-

ResearchGate. (n.d.). Chemical structures of some potent antimicrobial quinoline derivatives. [Link]

-

Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

-

Devyani, P., et al. (2012). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Pharmaceutical Sciences and Research, 3(8), 2536. [Link]

-

EUCAST. (2022). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. [Link]

-

Wang, D., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(6), 943–951. [Link]

-

Leibniz Institute DSMZ. (n.d.). Quality Control Strains. [Link]

-

dos Santos, H. L., et al. (2025). Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol, 15(16), e4797. [Link]

-

Coenye, T., et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Biofilm, 4, 100081. [Link]

-

Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]

-

National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

-

Jones, R. N., et al. (2009). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 47(11), 3767-3773. [Link]

-

MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]

-

ResearchGate. (2012). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

-

Oxford Academic. (2021). Culture media, DMSO and efflux affect the antibacterial activity of cisplatin and oxaliplatin. [Link]

-

Redgrave, L. S., et al. (2014). Mechanism of action of and resistance to quinolones. FEMS microbiology reviews, 38(4), 853–872. [Link]

-

Journal of Clinical Microbiology. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

-

Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 51144. [Link]

Sources

- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. EUCAST: EUCAST - Home [eucast.org]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. microchemlab.com [microchemlab.com]

- 10. bsac.org.uk [bsac.org.uk]

- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyclass.net [microbiologyclass.net]

- 13. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ispub.com [ispub.com]

- 15. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. szu.gov.cz [szu.gov.cz]

- 19. journals.asm.org [journals.asm.org]

Evaluating the Anti-inflammatory Activity of Novel Quinoline Derivatives: A Multi-Modal Approach

An Application Guide for Researchers

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1][2] The development of novel quinoline-based anti-inflammatory agents requires a robust and systematic evaluation pipeline to identify and characterize promising lead compounds. This guide provides a comprehensive overview of field-proven in vitro and in vivo methodologies designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for progressing compounds from initial screening to preclinical validation.

Introduction: The Rationale for a Hierarchical Screening Approach

Inflammation is a complex biological response essential for host defense, but its dysregulation contributes to a multitude of chronic diseases.[3] While current non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is associated with significant side effects, driving the search for safer and more targeted therapies.[4] Quinoline derivatives have emerged as a promising class of compounds, targeting key inflammatory mediators and signaling pathways such as Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), and various pro-inflammatory cytokines.[5][6][7][8]

Evaluating a new chemical entity requires a strategic, multi-tiered approach. It is neither feasible nor ethical to advance all synthesized compounds directly into animal testing. Therefore, we employ a screening cascade that begins with rapid, cost-effective in vitro assays to identify initial hits.[3] These assays, which can be cell-free or cell-based, allow for high-throughput screening and provide initial mechanistic insights. Compounds that demonstrate significant activity and low cytotoxicity in these primary screens are then advanced to more complex and physiologically relevant in vivo models to confirm their efficacy in a whole-organism context.[9]

This document outlines the core methodologies in this cascade, providing both the theoretical underpinning and practical, step-by-step protocols.

In Vitro Evaluation: From Molecular Targets to Cellular Responses

In vitro assays form the foundation of the screening process. They are designed to answer two fundamental questions:

-

Does the compound interact with a known molecular target involved in inflammation?

-

Can the compound suppress inflammatory responses in a relevant cell model?

Cell-Free Assays: Direct Enzyme Inhibition

These assays isolate a specific enzyme from its complex cellular environment to determine if a compound can directly inhibit its function. The primary targets for many anti-inflammatory drugs are the cyclooxygenase (COX) enzymes.

Scientific Rationale: Targeting COX-1 and COX-2 Cyclooxygenase (COX) is the central enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[10] An ideal NSAID selectively inhibits COX-2 over COX-1 to minimize gastrointestinal side effects.[7] Therefore, it is critical to assay our quinoline derivatives against both isoforms to determine both potency (IC₅₀) and selectivity.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, MAK399) and is designed to measure the generation of Prostaglandin G2, an intermediate product of the COX reaction.[10]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorometric)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

Test Quinoline Derivatives (dissolved in DMSO)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute the lyophilized COX-2 enzyme in pure water and keep on ice; it is stable for approximately 30 minutes on ice.[10] Prepare a 1 M solution of Arachidonic Acid.

-

Compound & Control Preparation:

-

Create serial dilutions of the quinoline derivatives (e.g., from 100 µM to 1 nM) in COX Assay Buffer. Ensure the final DMSO concentration is <1% in all wells.

-

Prepare a serial dilution of Celecoxib as a positive control.

-

Prepare a "No Inhibitor Control" well containing only assay buffer and DMSO.

-

Prepare a "Background Control" well with assay buffer but no enzyme.

-

-

Reaction Setup: Add the following to each well of the 96-well plate in the specified order:

-

Inhibitor/Compound: 10 µL of the diluted quinoline derivative, Celecoxib, or DMSO vehicle.

-

COX Cofactor: 1 µL.

-

COX-2 Enzyme: 1 µL of reconstituted COX-2. For the background well, add 1 µL of purified water instead.

-

Incubation: Mix gently and incubate for 10 minutes at room temperature, protected from light.

-

-

Initiate Reaction:

-

During the incubation, prepare the Substrate Solution by mixing 245 µL of COX Assay Buffer, 2.5 µL of COX Probe, and 2.5 µL of 1 M Arachidonic Acid for every 5 wells.

-

Add 50 µL of the Substrate Solution to each well to start the reaction.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity in kinetic mode for 10-20 minutes at room temperature.

-

The plate reader should be set to an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Determine the reaction rate (slope) for each concentration.

-

Calculate the percent inhibition for each concentration of your quinoline derivative using the formula: % Inhibition = [(Rate_NoInhibitor - Rate_Sample) / Rate_NoInhibitor] * 100

-

Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation: Summarize the results in a table for clear comparison of potency and selectivity.

| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| Quinoline-A | 0.11 | 15.4 | 140 |

| Quinoline-B | 2.5 | 5.0 | 2 |

| Celecoxib | 0.05 | 7.5 | 150 |

| Diclofenac | 0.9 | 0.1 | 0.11 |

Table 1: Example data for COX inhibition assays.

Cell-Based Assays: Probing the Inflammatory Cascade

Cell-based assays provide a more physiologically relevant system to study the effects of a compound on complex signaling pathways. The murine macrophage cell line, RAW 264.7, is a widely used and robust model for this purpose.[11]

Scientific Rationale: LPS-Induced Inflammation in RAW 264.7 Macrophages Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[12] It binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the master inflammatory transcription factor, NF-κB.[13] Activated NF-κB translocates to the nucleus, inducing the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][14][15] By measuring the production of these mediators, we can quantify the anti-inflammatory effect of our quinoline derivatives.

Protocol: Measuring Nitric Oxide (NO) Production via Griess Assay

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS.

Materials:

-

RAW 264.7 macrophage cells (ATCC)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

LPS from E. coli O55:B5

-

Test Quinoline Derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard

-

MTT reagent (for cell viability)

-

96-well clear tissue culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

-

Compound Pre-treatment:

-

After 24 hours, remove the medium.

-

Add 100 µL of fresh medium containing various concentrations of your quinoline derivatives (e.g., 1, 5, 10, 25, 50 µM). Include a "Vehicle Control" group with DMSO only.

-

Incubate for 1 hour.

-

-

LPS Stimulation:

-

Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[16] Do not add LPS to the "Unstimulated Control" wells.

-

Incubate for an additional 24 hours.

-

-

Griess Assay:

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a NaNO₂ standard curve (e.g., from 100 µM to 1.56 µM) in culture medium.

-

Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cell Viability (MTT Assay):

-

To the remaining cells in the original plate, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL). Incubate for 2-4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm. This ensures that any decrease in NO is not due to cell death.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the NaNO₂ standard curve.

-

Calculate the % inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Confirm that cell viability is >90% at the tested concentrations.

-

In Vivo Evaluation: Confirming Efficacy in a Preclinical Model

Compounds that show promising activity and low toxicity in vitro must be validated in vivo. Animal models, while complex, are indispensable for understanding a compound's pharmacokinetic, pharmacodynamic, and overall therapeutic potential.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is the most widely used primary in vivo screen for acute inflammation, highly predictive of activity for NSAID-like compounds.[17][18]

Scientific Rationale: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a reproducible, biphasic inflammatory response.[18][19]

-

Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

-

Phase 2 (1.5-5 hours): Dominated by the overproduction of prostaglandins, mediated by the induction of COX-2.[18]

By measuring the increase in paw volume (edema) over time, we can assess the ability of a test compound to suppress this inflammatory process, particularly the prostaglandin-dependent second phase.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220g)

-

Carrageenan (Lambda, Type IV)

-

0.9% Sterile Saline

-

Test Quinoline Derivatives (formulated in a suitable vehicle, e.g., 0.5% CMC)

-

Positive Control Drug (e.g., Indomethacin, 10 mg/kg)

-

Plebthysmometer or digital calipers for measuring paw volume/thickness

-

Oral gavage needles

Step-by-Step Methodology:

-

Animal Acclimation: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water) for at least one week before the experiment.[4] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Group I: Vehicle Control (receives vehicle + carrageenan)

-

Group II: Positive Control (receives Indomethacin + carrageenan)

-

Group III, IV, V...: Test Groups (receive different doses of quinoline derivative + carrageenan)

-

-

Baseline Measurement (t=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, Indomethacin, or test compound to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume is typically 5-10 mL/kg.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[19][20]

-

Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume (ΔV) at each time point: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the baseline volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

-

The data is typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

-

Screening Cascade and Path Forward

The evaluation of a compound's anti-inflammatory potential is a stepwise process. Data from each stage informs the decision to either terminate the compound or advance it to the next, more resource-intensive stage.

A compound is considered promising if it demonstrates:

-

Potent activity in cell-free and cell-based assays (low IC₅₀ values).

-

Selectivity for inflammatory targets (e.g., high COX-2/COX-1 ratio).

-

Low cytotoxicity in cell models.

-

Significant, dose-dependent efficacy in a relevant in vivo model.

Compounds that successfully navigate this cascade can be designated as "lead candidates" and prioritized for more advanced preclinical studies, such as chronic inflammation models (e.g., collagen-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and formal toxicology assessments.

Conclusion

This application note provides a foundational framework for the systematic evaluation of novel quinoline derivatives as potential anti-inflammatory agents. By integrating cell-free, cell-based, and whole-organism assays, researchers can efficiently screen compound libraries, elucidate mechanisms of action, and identify lead candidates with a higher probability of success in later-stage drug development. Adherence to these robust and validated protocols ensures data integrity and provides a solid basis for advancing the next generation of anti-inflammatory therapies.

References

-

El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. [Link]

-

Bălășanu, M.-C., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Abdellatif, K. R. A., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]

-

da Silva, J. K. L., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed. [Link]

-

Al-Ostath, O. A., et al. (2023). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. ResearchGate. [Link]

-

Eke, O. H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

-

Kim, D., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

ResearchGate. % COX‐2 inhibition against quinoline glycoconjugates. ResearchGate. [Link]

-

Poudel, B., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

ResearchGate. Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4?. ResearchGate. [Link]

-

ResearchGate. Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry. [Link]

-

Ragasa, C. V., et al. (2022). Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. National Institutes of Health. [Link]

-

Perianayagam, J. B., et al. (2012). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. [Link]

-

Wikipedia. NF-κB. Wikipedia. [Link]

-

Semaming, Y., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

-

Dolpady, J., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

-

Kumar, S., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

-

Chae, S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

-

Wang, Z., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. How can I evaluate anti-inflammatory properties for plant extracts?. ResearchGate. [Link]

-

Devan, V., et al. (2016). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. PubMed. [Link]

-

Ahuja, M., et al. (2020). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PubMed Central. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Iwamoto, S., et al. (2024). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. MDPI. [Link]

-

ResearchGate. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. ResearchGate. [Link]

-

Jacob, R. B., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

-

Wang, W., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Okpo, S. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Sciences and Environmental Management. [Link]

-

ResearchGate. Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 20. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazone Formation with Quinolines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for quinoline-hydrazone synthesis. The formation of the hydrazone linkage (C=N-N) is a cornerstone of medicinal chemistry and drug development, prized for its reliability and the diverse biological activities of the resulting compounds.[1] However, the unique electronic properties and potential steric hindrance of quinoline precursors can introduce challenges not seen with simpler aromatic systems.

This guide is structured as an interactive FAQ and troubleshooting manual. It moves beyond simple step-by-step instructions to explain the underlying chemical principles—the "why" behind each experimental choice. Our goal is to empower you, the researcher, to diagnose issues, rationally optimize your reaction conditions, and achieve high yields of your target quinoline-hydrazones with confidence.

Section 1: Foundational Principles & FAQs

This section addresses the core mechanistic questions that form the basis for troubleshooting and optimization.

Q1: What is the fundamental mechanism of acid-catalyzed hydrazone formation?

A1: The reaction is a two-step process: nucleophilic addition followed by dehydration.

-

Carbonyl Activation: The reaction is typically initiated by an acid catalyst (H⁺), which protonates the carbonyl oxygen of the quinoline aldehyde or ketone. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then dehydrated to form the final hydrazone. This step is also acid-catalyzed, involving the protonation of the hydroxyl group, which turns it into a good leaving group (H₂O). The elimination of water results in the formation of the stable C=N double bond.

The entire process is reversible, and controlling the equilibrium is key to achieving high yields.

dot

Caption: Acid-catalyzed mechanism of hydrazone formation.

Q2: Why is pH control so critical for this reaction? My yield is poor when using strong acid.

A2: The reaction rate exhibits a distinct pH optimum, typically in the weakly acidic range (around pH 4-5).[2] This is due to a delicate balance:

-

At High pH (Basic/Neutral): There is insufficient acid to effectively protonate the carbonyl oxygen. The carbonyl carbon remains weakly electrophilic, leading to a very slow or stalled reaction.

-

At Low pH (Strongly Acidic): While the carbonyl is fully activated, the hydrazine nucleophile itself gets protonated. The resulting hydrazinium ion has no lone pair of electrons on its terminal nitrogen and is therefore non-nucleophilic.[2]

Therefore, using a strong acid like concentrated HCl can "kill" your nucleophile, bringing the reaction to a halt. The optimal pH is one that is low enough to ensure a sufficient concentration of the activated carbonyl species but high enough to leave most of the hydrazine in its free, nucleophilic form. This is why weak acids like glacial acetic acid are often excellent catalysts.[3]

Section 2: Troubleshooting Guide

This section is designed to help you solve specific experimental problems.

Q3: My reaction is giving a very low yield or no product at all. What are the first things I should check?

A3: A low or zero yield points to a fundamental issue with reactivity, stability, or equilibrium. Follow this diagnostic sequence:

-

Re-evaluate Your Catalyst:

-

Was a catalyst used? Many quinoline aldehydes are deactivated and require acid catalysis. If you started without a catalyst, add a few drops of glacial acetic acid.[3] In some cases, a stronger acid catalyst like a catalytic amount of H₂SO₄ may be needed, but be mindful of the pH issues discussed in Q2.[1]

-

Is the catalyst appropriate? The basic nitrogen on the quinoline ring can be protonated, potentially altering the electronics of the starting material or sequestering the catalyst. If simple Brønsted acids fail, a Lewis acid catalyst (e.g., AlCl₃) might be effective by coordinating to the carbonyl oxygen.[3]

-

-

Increase Thermal Energy:

-

Many published procedures for quinoline-hydrazones are run at room temperature[4], but this often assumes reactive starting materials. Gently heating the reaction to 40-80°C can significantly increase the reaction rate and shift the equilibrium towards the product by helping to drive off the water byproduct.[1]

-

-

Check for Solubility Issues:

-

Are both your quinoline starting material and your hydrazine fully dissolved in the solvent? If not, the reaction is limited by the dissolution rate. See Q5 for solutions to solubility problems.

-

-

Assess Starting Material Purity:

-

Confirm the purity of your quinoline aldehyde/ketone and hydrazine. Aldehydes can oxidize to carboxylic acids over time. Hydrazine salts (e.g., hydrochloride) must be neutralized or used with a base to generate the free nucleophile.

-

dot

Caption: Decision tree for troubleshooting low-yield reactions.

Q4: I'm seeing a significant side product that I suspect is an azine. How can I prevent this?

A4: Azine formation occurs when one molecule of hydrazine reacts with two molecules of the aldehyde/ketone. This is often a problem when the aldehyde is particularly reactive or when the reaction is run under conditions that favor this secondary reaction.

-

Control Stoichiometry: The simplest solution is to adjust the stoichiometry. Instead of a 1:1 ratio, use a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents). This increases the probability that an aldehyde molecule will encounter a fresh hydrazine rather than an already-formed hydrazone.

-

Slow Addition: If adjusting stoichiometry is insufficient, try slowly adding the quinoline aldehyde solution to the hydrazine solution over a period of 30-60 minutes. This maintains a low concentration of the aldehyde in the reaction flask, kinetically disfavoring the second addition required for azine formation.

Q5: My quinoline starting material is poorly soluble in common solvents like ethanol. What are my options?

A5: Poor solubility is a common hurdle. Here are several strategies:

-

Use a Co-solvent: A mixture of solvents can dramatically improve solubility. For example, a mixture of ethanol and dioxane (1:2) has been used successfully.[1] Other options include using tetrahydrofuran (THF) or dimethylformamide (DMF) as co-solvents.

-

Switch to a Stronger Solvent: A polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) can often dissolve stubborn substrates. However, be aware that these high-boiling solvents can make product isolation more difficult.

-

Change Reaction Conditions:

-

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) methods are highly effective for reactants with poor solubility and are a greener alternative.[5]

-

Solid-State Melt: If the reactants have suitable melting points, heating them together without solvent can drive the reaction forward.

-

Q6: My product appears to be hydrolyzing back to the starting materials during aqueous workup. How can I improve its stability?

A6: Hydrazone formation is a reversible reaction, and the C=N bond can be cleaved by water, especially in the presence of acid or base.

-

Neutralize Before Workup: Before adding water or brine, carefully neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution until the pH is ~7. This removes the acid catalyst that facilitates hydrolysis.

-

Minimize Contact with Water: Use anhydrous extraction and drying agents (e.g., Na₂SO₄ or MgSO₄). When possible, aim for conditions where the product precipitates directly from the reaction mixture, allowing for simple filtration and avoiding an aqueous workup altogether.[4]

-

Solvent Choice: If the product precipitates from a solvent like methanol or ethanol, it can often be collected in high purity by filtration, washed with cold solvent, and dried, thus avoiding any contact with water.[4]

Section 3: Protocols & Data

Experimental Protocols

Protocol 1: General Procedure for Quinoline-Hydrazone Synthesis (Acid Catalysis)

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

-

Hydrazine Addition: Add the hydrazine derivative (1.05 eq) to the solution. If using a hydrazine salt, add a base (e.g., triethylamine, 1.1 eq) to liberate the free hydrazine.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80°C) as needed.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde/ketone is consumed.

-

Isolation:

-

If a precipitate forms: Cool the reaction to room temperature, then place it in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

-

If no precipitate forms: Remove the solvent under reduced pressure. If necessary, perform an aqueous workup (after neutralization) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

-

Purification: Purify the crude product by recrystallization (e.g., from an ethanol/dioxane mixture)[1] or column chromatography as needed.

dot

Caption: General experimental workflow for quinoline-hydrazone synthesis.

Data Presentation

Table 1: Recommended Solvents and Catalysts

| Parameter | Recommended Options | Rationale & Notes | Reference(s) |

| Solvents | Ethanol, Methanol | Good general-purpose protic solvents. Often allows for product precipitation. | [1][4] |

| Acetonitrile | Aprotic alternative, useful for specific solubility profiles. | ||

| Ethanol/Dioxane, DMF, DMSO | For poorly soluble substrates. Use when common alcohols fail. | [1] | |

| Catalysts | Glacial Acetic Acid | Excellent weak acid catalyst, provides optimal pH for many systems. | [3] |

| Conc. Sulfuric Acid (catalytic) | For very unreactive carbonyls. Use sparingly to avoid full protonation of the hydrazine. | [1] | |

| None | For highly activated quinoline carbonyls or reactive hydrazines, a catalyst may not be necessary. | [4] | |

| Lewis Acids (e.g., AlCl₃) | Alternative activation method, useful if Brønsted acids are problematic. | [3] |

References

-

Sousa, R.P.C.L., et al. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Engineering Proceedings, 27(1), 4. Available at: [Link]

-

Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100. Available at: [Link]

-

Astuti, W., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Pharmacia, 69(4), 931-939. Available at: [Link]

-

Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39185-39197. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline-based hydrazide-hydrazones. Retrieved January 24, 2026, from [Link]

-

Wang, Z., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 22(15), 5945-5949. Available at: [Link]

-

Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]

-

Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Available at: [Link]

-

Al-Soud, Y. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 23(9), 2125. Available at: [Link]

-

Farmer, S., et al. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available at: [Link]

-

Sousa, R.P.C.L., et al. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. ResearchGate. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies [mdpi.com]

- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

stability of 4-(Trifluoromethyl)quinoline-2-carbohydrazide in aqueous solution

Welcome to the technical support center for 4-(Trifluoromethyl)quinoline-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.

Introduction to the Stability of 4-(Trifluoromethyl)quinoline-2-carbohydrazide

4-(Trifluoromethyl)quinoline-2-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability and resistance to enzymatic degradation in many bioactive molecules.[1][2] However, the carbohydrazide moiety introduces a potential site for hydrolysis, which is a primary concern for stability in aqueous environments. Understanding the stability profile of this compound is crucial for accurate experimental results and for the development of viable pharmaceutical formulations.

This guide provides a framework for identifying and mitigating stability issues, ensuring the integrity of your research.

Troubleshooting Guide: Investigating Degradation in Aqueous Solutions

Have you observed a loss of potency, unexpected peaks in your analytical chromatogram, or changes in the physical appearance of your 4-(Trifluoromethyl)quinoline-2-carbohydrazide solution? These could be signs of degradation. This guide will walk you through a systematic approach to diagnose and address these issues.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering potential instability with your compound.

Caption: Troubleshooting workflow for stability issues.

Step-by-Step Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways of 4-(Trifluoromethyl)quinoline-2-carbohydrazide and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of 4-(Trifluoromethyl)quinoline-2-carbohydrazide under various stress conditions.

Materials:

-

4-(Trifluoromethyl)quinoline-2-carbohydrazide

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate or other suitable buffer systems

-

HPLC system with UV or PDA detector, and preferably a mass spectrometer (MS)

-

Photostability chamber

-

Calibrated oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(Trifluoromethyl)quinoline-2-carbohydrazide in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M NaOH.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M HCl.

-

Dilute with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute with mobile phase.

-

-

Thermal Degradation:

-

Photolytic Degradation:

-